Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra-
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Overview
Description
Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is a complex organic compound characterized by the presence of a triazine ring substituted with tribromopropyl and dinitrilo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- typically involves the reaction of triazine derivatives with tribromopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle the toxic and hazardous nature of the reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The tribromopropyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds.
Scientific Research Applications
Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-bromomethylphenyl)-1,3,5-triazine: A similar compound with bromomethylphenyl groups instead of tribromopropyl groups.
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene: Another related compound with a benzene ring substituted with bromomethyl groups.
Uniqueness
Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is unique due to its specific substitution pattern and the presence of both tribromopropyl and dinitrilo groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62160-40-1 |
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Molecular Formula |
C10H16Br3N5O4 |
Molecular Weight |
509.98 g/mol |
IUPAC Name |
[[4-[bis(hydroxymethyl)amino]-6-(3,3,3-tribromopropyl)-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C10H16Br3N5O4/c11-10(12,13)2-1-7-14-8(17(3-19)4-20)16-9(15-7)18(5-21)6-22/h19-22H,1-6H2 |
InChI Key |
WRYGOBYUNBNKLX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(Br)(Br)Br)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO |
Origin of Product |
United States |
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